2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a trifluoromethyl group and at position 2 with a piperazine moiety modified by a cyclopropanesulfonyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonylated piperazine likely improves binding affinity and selectivity toward biological targets, such as kinases or GPCRs . Cyclopropane rings are valued for their conformational rigidity, which may restrict rotational freedom and optimize pharmacophore interactions.
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2S/c13-12(14,15)10-3-4-16-11(17-10)18-5-7-19(8-6-18)22(20,21)9-1-2-9/h3-4,9H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCMUKISSVSREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazin-1-yl pyrimidine structure have been reported to inhibit acetylcholinesterase (ache). AChE plays a crucial role in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
Related compounds have been shown to inhibit ache. Inhibition of AChE prevents the breakdown of acetylcholine, increasing its availability and prolonging its action. This can enhance cholinergic neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Literature
The compounds below share a pyrimidine or heterocyclic core with piperazine-derived substituents but differ in functional groups and substitution patterns:
Table 1: Key Analogues and Their Properties
Key Comparative Insights
- Trifluoromethyl substitution at C4 is conserved across all compounds, suggesting its critical role in modulating electronic properties and metabolic resistance.
- Synthetic Accessibility: Compounds like 10d and 10f achieve high yields (>89%) via urea/thiazole coupling , whereas the target compound’s cyclopropanesulfonyl group may require specialized sulfonylation conditions (e.g., sulfur trioxide complexes).
Bioactivity Considerations :
- Ureido groups (10d, 10f) enhance hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the sulfonamide in the target compound.
- The tert-butyl carbamate in the patent compound () suggests a prodrug strategy, contrasting with the direct sulfonylation in the target compound .
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